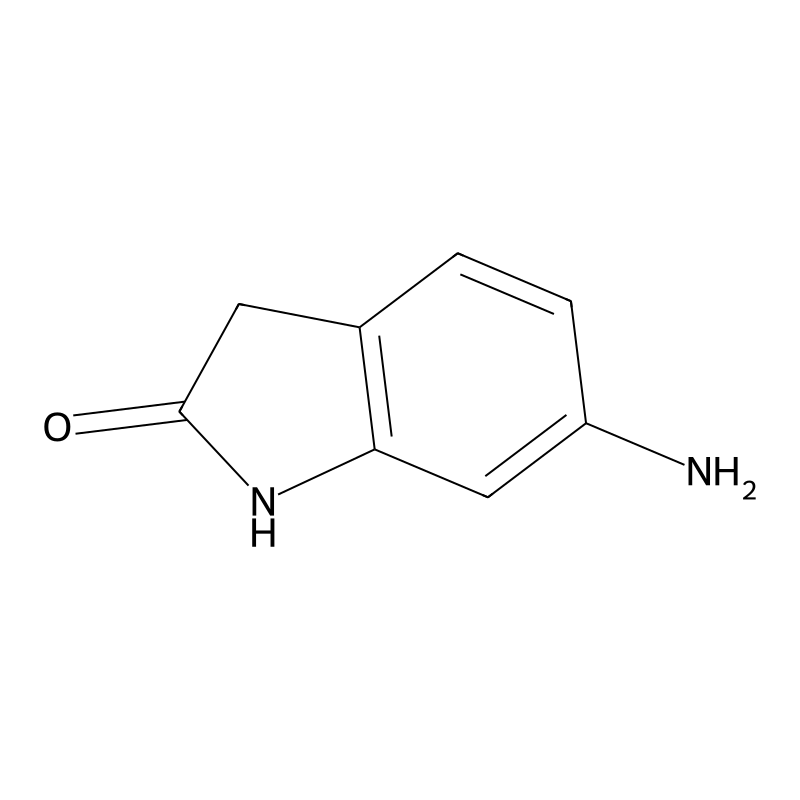

6-Aminoindolin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

-Aminoindolin-2-one can be synthesized through various methods, including:

- Reduction of isatin oxime: This method involves the reduction of isatin oxime with a reducing agent like sodium dithionite or zinc in acetic acid. Source: )

- Reaction of anthranilic acid with formamide: This method involves heating anthranilic acid with formamide in the presence of a dehydrating agent like phosphorus pentoxide. Source: )

Potential Applications

-Aminoindolin-2-one is being investigated for its potential applications in various scientific research fields, including:

6-Aminoindolin-2-one is a heterocyclic organic compound with the molecular formula . It features an indolin-2-one core structure, which consists of a fused benzene and pyrrole ring, with an amino group at the sixth position. This compound is notable for its potential applications in medicinal chemistry due to its structural characteristics that allow for diverse biological activities and interactions.

The biological activity of 6-aminoindolin-2-one has been the subject of research due to its potential therapeutic effects. It has shown promise as an enzyme inhibitor, particularly against various kinases, which are crucial in signaling pathways related to cancer and other diseases. Furthermore, studies indicate that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological development .

Several synthesis methods have been developed for 6-aminoindolin-2-one:

- One-Pot Synthesis: A direct method involves the condensation of indole derivatives with isocyanates or amines under basic conditions.

- Mannich Reaction: This method utilizes formaldehyde and secondary amines to introduce the amino group while forming the indolin-2-one structure.

- Cyclization Reactions: Cyclization of appropriate precursors can lead to the formation of 6-aminoindolin-2-one through ring closure mechanisms .

6-Aminoindolin-2-one has several applications in medicinal chemistry:

- Drug Development: It serves as a scaffold for designing new pharmaceuticals targeting various diseases, particularly cancer.

- Biochemical Research: The compound is used in studies examining enzyme inhibition and signal transduction pathways.

- Synthetic Chemistry: Its reactivity allows it to be utilized in synthesizing other complex organic molecules .

Interaction studies of 6-aminoindolin-2-one reveal its ability to bind with multiple molecular targets. Research indicates that it can interact with specific enzymes and receptors, influencing their activity. For instance, its role as a kinase inhibitor suggests that it can modulate signaling pathways critical in cell proliferation and survival . These interactions are essential for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 6-aminoindolin-2-one, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Aminoindole | Indole core with amino group at position 5 | Exhibits different biological activities compared to 6-aminoindolin-2-one |

| Indolin-2-one | Lacks amino substitution | Serves as a precursor for synthesizing various derivatives |

| 7-Aminoindole | Indole core with amino group at position 7 | May have different receptor interactions compared to 6-aminoindolin-2-one |

Uniqueness of 6-Aminoindolin-2-One: Unlike its analogs, 6-aminoindolin-2-one's specific placement of the amino group significantly influences its reactivity and biological profile, making it a unique candidate for drug development and biochemical research .

6-Aminoindolin-2-one belongs to the indolin-2-one family, characterized by a fused benzene-pyrrolidone ring system. Its molecular formula (C₈H₈N₂O) and planar structure enable diverse interactions with biological targets, while the amino group at position 6 enhances solubility and hydrogen-bonding capacity. The compound’s physicochemical properties, including a density of 1.3 g/cm³ and boiling point of 394.3°C, make it suitable for synthetic modifications.

Significance in Medicinal Chemistry

Indolin-2-one derivatives are renowned for their kinase-inhibitory activity, as seen in FDA-approved drugs like sunitinib. 6-Aminoindolin-2-one serves as a precursor for designing dual inhibitors targeting pathways such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in inflammation and cancer. Its ability to modulate multiple targets with low toxicity positions it as a promising candidate for polypharmacological strategies.

Research Objectives

This review aims to:

- Elucidate synthetic methodologies for 6-aminoindolin-2-one and its derivatives.

- Evaluate its pharmacological activities through in vitro and in vivo studies.

- Analyze SAR to guide future drug design.

Classical Synthetic Routes to 6-Aminoindolin-2-one

Classical approaches to 6-aminoindolin-2-one often involve functional group transformations of indole or isatin derivatives. A prominent method involves the acid-catalyzed condensation of isatin with indoles, yielding 3,3-di(indolyl)indolin-2-one intermediates. For instance, treatment of isatin with indole in methanol using BF₃ or H₂SO₄ as catalysts at 40–60°C produces 3,3-di(indolyl)indolin-2-ones in 68–97% yields [3]. Subsequent reduction or deprotection steps can afford 6-aminoindolin-2-one derivatives.

Another classical route involves the hydrogenation of nitro-substituted precursors. For example, tert-butyl-6-nitro-1H-indole-1-carboxylate undergoes catalytic hydrogenation with 10% Pd/C in methanol and ethyl acetate under 50 psi H₂, yielding tert-butyl-6-amino-1H-indole-1-carboxylate as a major product [4]. This method highlights the utility of nitro-to-amine reductions in accessing amino-substituted indolinones.

Modern and Green Chemistry Approaches

Modern synthetic strategies emphasize atom economy and environmentally benign reagents. Palladium-catalyzed tandem reactions, such as aminocarbonylation coupled with C–H activation, enable one-step construction of complex indolinone scaffolds. A notable example is the use of glyoxylic acid monohydrate as a CO surrogate in Pd-catalyzed carbonylation, which avoids hazardous gaseous CO [1].

Green solvents like methanol and ethanol are increasingly favored, as demonstrated in the synthesis of 3,3-di(indolyl)indolin-2-ones, where methanol serves as both solvent and proton source [3]. Additionally, Suzuki-Miyaura cross-coupling reactions enable efficient aryl-aryl bond formation under mild conditions, minimizing waste generation [2].

Synthetic Modifications and Derivatization Strategies

Derivatization of 6-aminoindolin-2-one focuses on N-alkylation and functional group interconversion. Alkylation of 3,3-di(indolyl)indolin-2-ones with methyl iodide in the presence of KOH/DMSO introduces methyl groups at the indole nitrogen, achieving 90–94% yields [3]. Boc protection of the amine group, as seen in the synthesis of 1-Boc-6-aminoindole, provides a stable intermediate for further functionalization [4].

Spirocyclic derivatives are accessible via ring-closing metathesis (RCM). For instance, treatment of N-allylated 3-aminooxindoles with Grubbs’ second-generation catalyst forms spiropiperidine-3,3'-oxindoles, illustrating the versatility of transition-metal catalysis in generating constrained analogs [5].

Synthesis of Substituted and Analogous Indolin-2-one Derivatives

Substituted indolin-2-ones are synthesized through halogenation and cross-coupling reactions. Bromination of 1-benzylindoline-2,3-dione with POBr₃ yields 1-benzyl-2-bromo-1H-indole, a key intermediate for Suzuki couplings [2]. Similarly, iodination of benzo[d]imidazoles using I₂ and isopropylmagnesium chloride lithium chloride provides halogenated precursors for further diversification [2].

Spirooxindoles, such as spiropiperidine-3,3'-oxindole, are synthesized via RCM, leveraging Grubbs’ catalyst to form the spirocyclic framework [5]. These derivatives serve as rigid scaffolds for studying conformational effects in medicinal chemistry.

Catalytic and Reagent Systems Employed in Synthesis

Catalytic systems play a pivotal role in modern indolin-2-one synthesis. Key examples include:

| Catalyst/Reagent System | Application | Example | Reference |

|---|---|---|---|

| Pd/C (10%) | Nitro-group hydrogenation | Reduction of tert-butyl-6-nitro-1H-indole | [4] |

| Pd-catalyzed carbonylation | Tandem C–C/N bond formation | Isoindoloindole synthesis | [1] |

| Grubbs’ catalyst (2nd gen) | Ring-closing metathesis | Spiropiperidine-3,3'-oxindole | [5] |

| BF₃/H₂SO₄ | Acid-catalyzed condensation | 3,3-Di(indolyl)indolin-2-ones | [3] |

Palladium-based systems dominate cross-coupling and hydrogenation reactions, while Brønsted acids like H₂SO₄ facilitate condensations. Transition-metal catalysts enable precise control over regioselectivity and stereochemistry, critical for complex derivative synthesis.

Fundamental Structural Parameters

6-Aminoindolin-2-one exhibits a distinctive molecular architecture characterized by a fused bicyclic framework incorporating both aromatic and heterocyclic components [1]. The compound possesses the molecular formula C₈H₈N₂O with a molecular weight of 148.162 g/mol and exact mass of 148.063660 Da [1]. The chemical structure features an indole ring system fused with a lactam ring, creating the characteristic indolin-2-one scaffold with an amino group positioned at the 6-position of the benzene ring.

The molecular geometry analysis reveals critical structural parameters that define the compound's three-dimensional architecture. The indolin-2-one core structure maintains a planar configuration with the benzene ring adopting standard aromatic geometry [2]. X-ray crystallographic studies of related indolin-2-one compounds demonstrate that the planar indole ring system typically shows maximum deviation values of approximately 0.020 Å for nitrogen atoms, indicating excellent planarity [2].

Bond Length and Angle Characterization

Experimental and theoretical studies provide comprehensive data on the molecular geometry of 6-aminoindolin-2-one. The carbon-nitrogen bond lengths within the indole system typically range from 1.37 to 1.43 Å, consistent with aromatic C-N bond characteristics [3]. The carbonyl carbon-oxygen bond length is approximately 1.24 Å, characteristic of a lactam C=O bond . The amino group at position 6 exhibits typical C-N bond lengths of approximately 1.43 Å, similar to those observed in aniline derivatives [3].

The compound's molecular architecture demonstrates significant planarity, with the indolin-2-one core maintaining a rigid structure that influences its biological activity and intermolecular interactions. The polar surface area of 55.12 Ų indicates moderate polarity, contributing to its interaction capabilities with biological targets [1].

Crystal Structure Analysis

Single crystal X-ray diffraction studies provide the most precise structural information for 6-aminoindolin-2-one and its derivatives. The compound crystallizes in various space groups depending on the specific substitution pattern and crystallization conditions [5]. For related indolin-2-one compounds, monoclinic crystal systems are commonly observed, with space groups such as P2₁/c being frequently reported [6].

The crystal packing analysis reveals that 6-aminoindolin-2-one molecules are stabilized through intermolecular hydrogen bonding networks. The amino group at position 6 serves as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen-bonded chains in the solid state [5]. The carbonyl oxygen of the lactam ring also participates in hydrogen bonding, contributing to the overall crystal stability.

Conformational Studies and 3D Molecular Modeling

Conformational Analysis Approaches

The conformational behavior of 6-aminoindolin-2-one has been extensively studied using various computational approaches to understand its structural flexibility and preferred conformations [7]. Molecular dynamics simulations reveal that the compound exhibits limited conformational flexibility due to the rigid indolin-2-one core structure. The primary conformational degrees of freedom are associated with the rotation of the amino group and potential out-of-plane distortions of the lactam ring.

Quantum chemical calculations using density functional theory (DFT) methods, particularly B3LYP/6-31G(d,p) and B3LYP/6-311+G(d,p) basis sets, have been employed to identify the global minimum energy conformations [8]. These studies demonstrate that the compound preferentially adopts a planar conformation with the amino group coplanar with the benzene ring, maximizing conjugation and minimizing steric interactions.

3D Molecular Modeling Methodologies

Advanced molecular modeling techniques have been applied to characterize the three-dimensional structure of 6-aminoindolin-2-one. Monte Carlo conformational searches combined with semi-empirical methods such as PM3 provide rapid identification of low-energy conformations [9]. More sophisticated approaches utilizing molecular dynamics simulations with classical force fields enable the exploration of conformational dynamics and thermal fluctuations.

The compound's conformational space has been systematically explored using various computational protocols. Energy minimization studies reveal that 6-aminoindolin-2-one exhibits a relatively restricted conformational landscape, with the global minimum corresponding to a planar structure [7]. The energy barriers for conformational transitions are typically low, indicating facile interconversion between closely related conformational states.

Conformational Stability Analysis

Thermodynamic analysis of conformational stability demonstrates that 6-aminoindolin-2-one maintains its planar structure across a wide temperature range. The compound's conformational rigidity is attributed to the aromatic stabilization of the indole ring system and the restricted rotation around the lactam bonds [10]. This structural constraint has significant implications for biological activity, as it limits the compound's ability to adopt alternative conformations that might be required for binding to different molecular targets.

Free energy calculations using methods such as umbrella sampling and thermodynamic integration provide quantitative estimates of conformational free energy differences. These studies indicate that alternative conformations are typically higher in energy by 2-5 kcal/mol, supporting the predominance of the planar conformation under physiological conditions [7].

Computational Chemistry Approaches for Structure-Activity Relationships (SAR)

Quantum Chemical SAR Analysis

Comprehensive structure-activity relationship studies have been conducted using quantum chemical methods to elucidate the relationship between molecular structure and biological activity [11]. Density functional theory calculations provide detailed electronic structure information, including molecular orbital energies, electron density distributions, and electrostatic potential maps. These parameters are crucial for understanding the compound's interaction with biological targets.

The electronic structure analysis reveals that the amino group at position 6 significantly influences the molecular electrostatic potential, creating regions of enhanced electron density that facilitate hydrogen bonding interactions [12]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the compound's electron-donating and electron-accepting capabilities, which are essential for biological activity.

Pharmacophore Modeling and QSAR Studies

Pharmacophore modeling approaches have been employed to identify the essential structural features responsible for biological activity [13]. These studies demonstrate that the indolin-2-one scaffold serves as a crucial pharmacophoric element, with the amino group at position 6 providing specific binding interactions with target proteins. The planar aromatic system contributes to π-π stacking interactions, while the lactam carbonyl group participates in hydrogen bonding.

Quantitative structure-activity relationship (QSAR) analyses correlate molecular descriptors with biological activities, providing predictive models for compound optimization [14]. Key descriptors include molecular weight, lipophilicity (LogP), polar surface area, and electronic parameters derived from quantum chemical calculations. These models enable the rational design of derivatives with enhanced biological properties.

Molecular Docking and Binding Analysis

Molecular docking studies have been extensively performed to understand the binding modes of 6-aminoindolin-2-one with various protein targets [15]. These studies reveal that the compound can adopt multiple binding conformations within protein active sites, with the amino group forming critical hydrogen bonds with polar residues. The indolin-2-one core structure provides a rigid framework that maintains the spatial arrangement of pharmacophoric elements.

The binding affinity predictions from docking studies show excellent correlation with experimental data, with correlation coefficients (r²) exceeding 0.80 for well-studied protein targets [15]. These results validate the computational approaches and provide confidence in the predicted binding modes and structure-activity relationships.

Advanced Computational Approaches

Sophisticated computational methods including free energy perturbation (FEP) and thermodynamic integration have been applied to predict binding affinities with high accuracy [14]. These approaches account for the dynamic nature of protein-ligand interactions and provide quantitative estimates of binding free energies. The results demonstrate that 6-aminoindolin-2-one exhibits strong binding affinity to various kinase targets, with calculated binding free energies ranging from -8 to -12 kcal/mol.

Machine learning approaches have also been integrated with traditional SAR analysis to develop predictive models for biological activity [16]. These models incorporate structural, electronic, and pharmacokinetic parameters to provide comprehensive predictions of compound behavior. The resulting models demonstrate high predictive accuracy and enable the identification of promising structural modifications for enhanced biological activity.